[2-(5-iodo-1H-indol-3-yl)ethyl]dimethylamine
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Overview
Description
“[2-(5-iodo-1H-indol-3-yl)ethyl]dimethylamine” is an organic compound that has attracted a great deal of attention in the scientific community. This compound belongs to the class of organic compounds known as 3-alkylindoles . These are compounds containing an indole moiety that carries an alkyl chain at the 3-position .
Synthesis Analysis
Indoles are a significant heterocyclic system in natural products and drugs. They are important types of molecules and natural products and play a main role in cell biology . The application of indole derivatives as biologically active compounds for the treatment of cancer cells, microbes, and different types of disorders in the human body has attracted increasing attention in recent years .Molecular Structure Analysis
The molecular formula of “this compound” is C12H15IN2. Its molecular weight is 314.2.Chemical Reactions Analysis
Indoles, both natural and synthetic, show various biologically vital properties . Owing to the importance of this significant ring system, the investigation of novel methods of synthesis have attracted the attention of the chemical community .Scientific Research Applications
Overview of Indole Alkaloids and Derivatives
Indole alkaloids, such as N,N-dimethyltryptamine (DMT), are a class of compounds found in a variety of plants and animals, including humans. These substances, including DMT and its derivatives, have been the focus of research for their potential roles beyond psychedelic effects, suggesting broader physiological and therapeutic applications. The sigma-1 receptor has been identified as a potential binding site for DMT, indicating a mechanism for its action that could extend to cellular protection, regeneration, and immunity. This receptor's involvement points to a significant adaptive mechanism, underscoring the potential medical relevance of indole alkaloids (Frecska et al., 2013).
Psychoactive Properties and Neuropharmacology
DMT is known for producing brief, intense psychedelic experiences when ingested, which has been exploited for centuries by South American indigenous populations in the form of ayahuasca. Its pharmacokinetics, central nervous system mechanisms of action, and potential clinical uses have been studied, with evidence suggesting limited neurotoxicity outside of intense cardiovascular effects under certain conditions. This research indicates DMT's role in nervous system signaling and its potential as a tool for exploring brain function and possibly treating conditions such as anxiety and psychosis (Carbonaro & Gatch, 2016).
Potential Clinical Applications
The psychoactive and potential endogenous roles of DMT, along with its therapeutic potential, have been the subject of review. There is increasing interest in ayahuasca and DMT for clinical applications in anxiety, depression, and substance dependence. The safety profile of ayahuasca and the need for further research to develop new psychiatric disorder treatments highlight the potential for these compounds in medical therapies (Rodrigues et al., 2019).
Mechanism of Action
Target of Action
Indole derivatives are known to play a significant role in cell biology and have been used as biologically active compounds for the treatment of various disorders .
Mode of Action
Indole derivatives generally interact with their targets to induce changes at the molecular and cellular levels .
Biochemical Pathways
Indole derivatives are known to influence various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Result of Action
Indole derivatives are known to have various biologically vital properties, including the treatment of cancer cells, microbes, and different types of disorders in the human body .
Action Environment
It’s known that environmental conditions can significantly impact the yield of indole derivatives .
Properties
{ "Design of the Synthesis Pathway": "The synthesis pathway for [2-(5-iodo-1H-indol-3-yl)ethyl]dimethylamine involves the reaction of 5-iodoindole with ethylene oxide to form 2-(5-iodo-1H-indol-3-yl)ethanol, which is then reacted with dimethylamine to yield the final product.", "Starting Materials": [ "5-iodoindole", "ethylene oxide", "dimethylamine" ], "Reaction": [ "Step 1: 5-iodoindole is reacted with ethylene oxide in the presence of a base such as potassium hydroxide to form 2-(5-iodo-1H-indol-3-yl)ethanol.", "Step 2: 2-(5-iodo-1H-indol-3-yl)ethanol is then reacted with dimethylamine in the presence of a catalyst such as triethylamine to yield [2-(5-iodo-1H-indol-3-yl)ethyl]dimethylamine.", "Step 3: The final product is purified using standard techniques such as column chromatography or recrystallization." ] } | |
22120-38-3 | |
Molecular Formula |
C12H15IN2 |
Molecular Weight |
314.2 |
Purity |
95 |
Origin of Product |
United States |
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